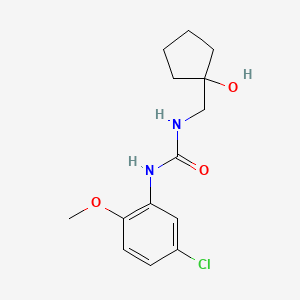

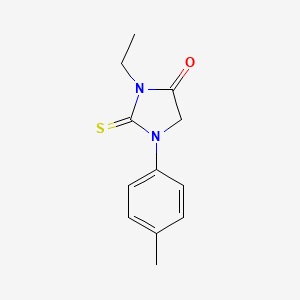

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazepines generally involves the reaction of substituted 2-aminobenzenethiols with α,β-unsaturated ketones in an acidic medium, often resulting in a Michael addition followed by cyclization. For instance, the synthesis of similar benzothiazepine derivatives has been achieved by reacting 5-substituted-2-aminobenzenethiols with various α,β-unsaturated ketones in dry ethanol under acidic conditions, leading to compounds that potentially possess interesting biological activities (Pant et al., 2021). Another method involves the domino process that includes a Michael addition of 2-aminothiophenols to chalcones, followed by in situ cyclization, which has been shown to be efficient under neutral conditions with high chemical yields (Albanese et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazepines can be complex, with the core structure often exhibiting a twisted or boat-like conformation. X-ray crystallography studies of similar molecules have revealed that the central seven-membered ring can adopt a twisted boat-like conformation, indicative of the structural diversity within this class of compounds (Xu et al., 2007).

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : Research has demonstrated various synthesis techniques for 1,5-benzothiazepine derivatives. For example, the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine leads to compounds related to 2,3-dihydro-1,5-benzothiazepines (Szabo et al., 1987). Additionally, other synthesis approaches involve cyclization of S-(3,4-dimethoxyphenyl)-N-(hydroxymethyl)thioglycolamide and related compounds (Szabo et al., 1986).

- Structural Characterization : Detailed structural analysis of benzothiazepine derivatives, including conformational studies, has been conducted. For instance, studies have examined the orientation of various rings in the structure and the presence of intramolecular hydrogen bonds (Escobar et al., 2007).

Biological Activities and Applications

- Potential Pharmacological Activities : Some benzothiazepine derivatives have been explored for their anticonvulsant properties and toxicity profiles. For instance, certain compounds have shown significant anticonvulsant activity in experimental settings (Chaudhari et al., 2022).

- Calcium Channel Blocking Activity : Certain derivatives are studied for their calcium channel blocking activity, suggesting potential utility in cardiovascular disorders (Atwal et al., 1987).

- Antimicrobial and Anticancer Evaluation : Some studies focus on the synthesis of heterocyclic systems linked to benzothiazepines, assessing their antimicrobial and anticancer activities (Ibrahim et al., 2022).

Chemical Transformations and Derivatives

- Diverse Compound Library Generation : Research includes generating a diverse library of compounds through alkylation and ring closure reactions using related ketonic Mannich bases (Roman, 2013).

- Novel Synthesis Approaches : New methods for synthesizing benzothiazepines, such as via dilithiation approaches, have been developed, contributing to the expansion of available derivatives (Katritzky et al., 2002).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-23-18-10-9-14(12-19(18)24-2)21-13-16(17-7-5-11-25-17)22-15-6-3-4-8-20(15)26-21/h3-12,21H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMEPUBWTZINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)